molecular formula C7H10N4O2 B12913527 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide CAS No. 62735-15-3

1-Butanoyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B12913527
CAS No.: 62735-15-3
M. Wt: 182.18 g/mol
InChI Key: LPVVOKFSIHDLOZ-UHFFFAOYSA-N
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Description

1-butyryl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyryl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyryl chloride with 1H-1,2,4-triazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-butyryl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-butyryl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-butyryl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to form stable interactions with the enzyme, thereby exerting its inhibitory effects.

Comparison with Similar Compounds

  • 1-butyryl-1H-1,2,3-triazole-5-carboxamide
  • 1-acetyl-1H-1,2,4-triazole-5-carboxamide
  • 1-propionyl-1H-1,2,4-triazole-5-carboxamide

Comparison: 1-butyryl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific butyryl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition. The presence of the butyryl group can also influence its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

62735-15-3

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2-butanoyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C7H10N4O2/c1-2-3-5(12)11-7(6(8)13)9-4-10-11/h4H,2-3H2,1H3,(H2,8,13)

InChI Key

LPVVOKFSIHDLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(=NC=N1)C(=O)N

Origin of Product

United States

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